REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][N:4]=[C:5]=[O:6].[NH2:7][N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9]1>C1(C)C=CC=CC=1>[O:6]1[CH2:2][CH2:3][N:4]=[C:5]1[NH:7][N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9]1
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
ClCCN=C=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NN1CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O1C(=NCC1)NN1CC2=CC=CC=C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |